![molecular formula C11H11N5 B563838 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline-13C,15N2 CAS No. 1185023-44-2](/img/structure/B563838.png)
2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline-13C,15N2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline-13C,15N2 (2-ADMQ-13C,15N2) is a heterocyclic aromatic compound with a unique chemical structure. This compound has been studied for its potential applications in scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and future directions are discussed in
Wirkmechanismus
The mechanism of action of 2-ADMQ-13C,15N2 is not fully understood. However, it is believed that it binds to proteins and other biological molecules, forming a complex which is then fluorescently detected. It is also believed that it inhibits the activity of enzymes involved in DNA replication, by binding to the active site of the enzyme and preventing the enzyme from functioning properly.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-ADMQ-13C,15N2 are not fully understood. However, it is believed that it has the potential to interact with proteins and other biological molecules, which could lead to changes in the structure and function of these molecules.
Vorteile Und Einschränkungen Für Laborexperimente
2-ADMQ-13C,15N2 has several advantages for laboratory experiments. It is relatively easy to synthesize and can be used in a variety of solvents. It is also relatively stable and has a high fluorescence quantum yield. However, it has some limitations. It is not very soluble in water and can be degraded by light.
Zukünftige Richtungen
There are a number of potential future directions for the study of 2-ADMQ-13C,15N2. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in scientific research. Additionally, further research could be done to improve the synthesis method and to develop new methods for detecting and quantifying the compound. Finally, further research could be done to develop new applications for 2-ADMQ-13C,15N2, such as in drug design and development.
Synthesemethoden
2-ADMQ-13C,15N2 can be synthesized using a variety of methods. One method involves the reaction of 3,8-dimethyl-2-aminoimidazo[4,5-f]quinoxaline-13C,15N2 (3,8-DMAIQ-13C,15N2) with an aqueous solution of sodium hydroxide. This reaction produces 2-ADMQ-13C,15N2 in an aqueous solution. The reaction can be carried out in a variety of solvents, such as water, acetonitrile, or dimethylformamide.
Wissenschaftliche Forschungsanwendungen
2-ADMQ-13C,15N2 has been studied for its potential applications in scientific research. It has been used as a fluorescent probe for the detection of proteins and other biological molecules. It has also been used as an inhibitor of enzymes involved in DNA replication.
Eigenschaften
IUPAC Name |
3,8-dimethylimidazo[4,5-f]quinoxalin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5/c1-6-5-13-7-3-4-8-10(9(7)14-6)15-11(12)16(8)2/h3-5H,1-2H3,(H2,12,15)/i5+1,13+1,14+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVCCCQNKIYNAKB-SLSKLHBCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C=CC3=C(C2=N1)N=C(N3C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=[13CH][15N]=C2C=CC3=C(C2=[15N]1)N=C(N3C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 155890775 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



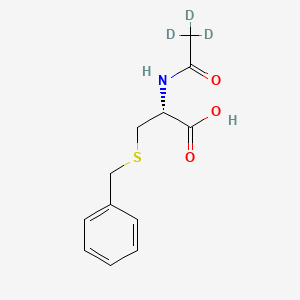
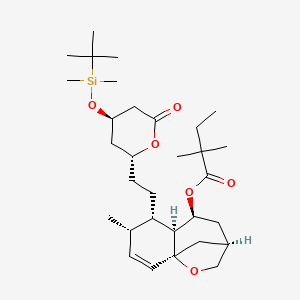
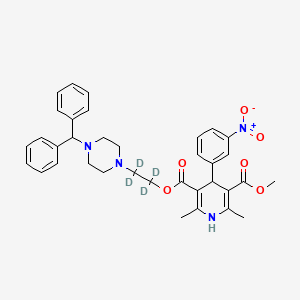
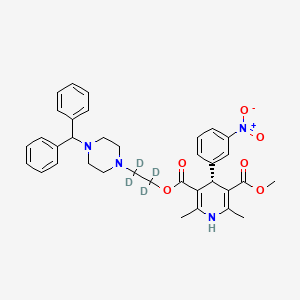
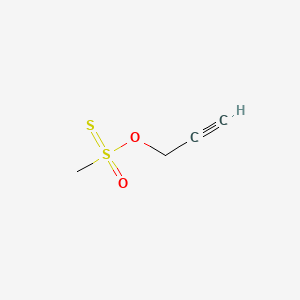
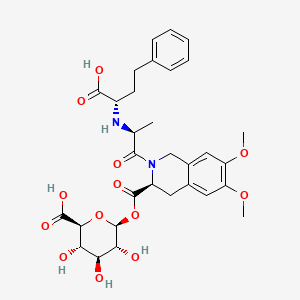
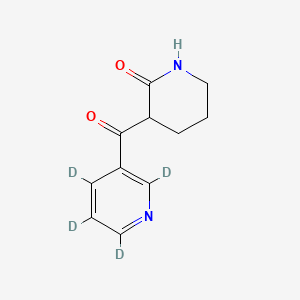
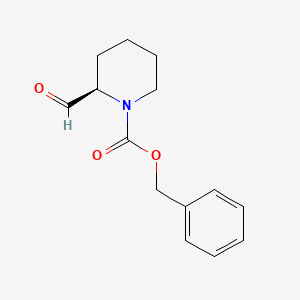
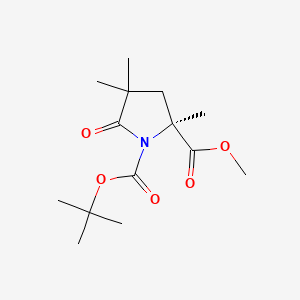
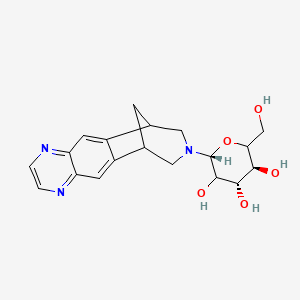
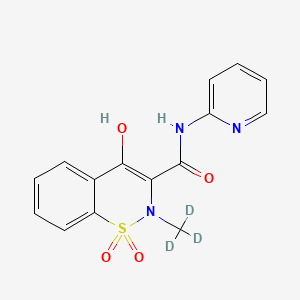
![[(4aR,6R,7R,8R,8aR)-7-acetamido-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate](/img/structure/B563775.png)